molecular formula C12H13N3O2 B11878807 Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11878807
M. Wt: 231.25 g/mol
InChI Key: LSACXCGDSKCFAS-UHFFFAOYSA-N
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Description

Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a versatile chemical scaffold within the imidazo[1,2-a]pyridine class, a structure recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of pharmacological activities . This compound is specifically engineered for researchers developing new therapeutic agents. The 8-amino group provides a key synthetic handle for further functionalization and derivatization, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies . The allyl ester moiety is a particularly valuable feature, as it can serve as a protecting group that is readily removed under mild conditions or can participate in further cross-coupling reactions, enhancing its utility in complex synthetic routes . Imidazo[1,2-a]pyridine cores are found in several marketed drugs and are frequently investigated for their potential in treating inflammatory diseases, autoimmune disorders, and neurodegenerative conditions . As a key intermediate, this compound can be transformed into various derivatives, such as carboxylic acid hydrazides, which are common precursors for the synthesis of hydrazones and heterocycles like thiazolidines for biological screening . This product is intended for use in laboratory research as a building block in organic synthesis and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

prop-2-enyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-7-17-12(16)10-8(2)14-11-9(13)5-4-6-15(10)11/h3-6H,1,7,13H2,2H3

InChI Key

LSACXCGDSKCFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)N)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Copper-catalyzed annulation between 2-aminopyridines and ynamides represents a robust pathway to imidazo[1,2-a]pyridines. In the context of allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, the reaction begins with coordinating Cu(OTf)₂ to both the pyridyl nitrogen of 2-amino-8-methylpyridine and the ynamide (e.g., N-propargylcarbamate). This coordination facilitates a regioselective [2+2] cycloaddition, forming the imidazo[1,2-a]pyridine core while preserving the methyl group at position 2 (Figure 1).

Key optimizations include:

  • Catalyst Screening : Cu(OTf)₂ outperformed CuCl₂, Cu(TFA)₂, and Cu(OAc)₂, achieving 62% yield in MeCN at 60°C under aerobic conditions.

  • Solvent Effects : Polar aprotic solvents like MeCN enhance copper coordination, whereas DMSO or DMF led to side reactions.

  • Substrate Scope : Electron-rich ynamides (e.g., 4-methoxyphenyl derivatives) improved yields due to stabilized transition states.

Post-Cyclization Esterification

Following core formation, the carboxylic acid at position 3 is esterified with allyl bromide. This step employs NaH as a base in THF, achieving 75–85% yield. The allyl group’s steric profile minimizes competing O-alkylation, ensuring selective ester formation.

Base-Promoted Cycloisomerization in Aqueous Media

Green Synthesis of the Imidazo Core

A metal-free, NaOH-mediated cycloisomerization of N-propargylpyridinium bromides offers an eco-friendly alternative. For the target compound, 2-amino-8-methylpyridine reacts with propargyl bromide to form the pyridinium intermediate, which undergoes base-induced rearrangement to an allene followed by Nazarov cyclization (Scheme 2).

Advantages include:

  • Reaction Speed : Completion within 5 minutes at room temperature.

  • Scalability : Demonstrated at 10 g scale with >95% yield.

  • Solvent System : Water/ethyl acetate biphasic conditions simplify purification.

Esterification Under Mild Conditions

The carboxylic acid intermediate is treated with allyl alcohol and DCC/DMAP in dichloromethane, yielding the allyl ester without racemization. This method avoids harsh acids, preserving the amino group’s integrity.

Microwave-Assisted Esterification for Enhanced Efficiency

Accelerated Reaction Kinetics

Microwave irradiation (150 W, 120°C) reduces esterification time from 12 hours to 15 minutes. Using DMAP as a catalyst and DMF as a solvent, this approach achieves near-quantitative conversion, critical for heat-sensitive substrates.

Comparative Analysis of Methods

Table 1 summarizes key metrics for each synthesis route:

Parameter Copper-Catalyzed Base-Promoted Microwave-Assisted
Yield (%)629598
Time12 h5 min15 min
Temperature (°C)6025120
CatalystCu(OTf)₂NaOHDMAP
Environmental Impact (E-factor)8.21.53.0

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The allyl ester’s methylene protons appear as a triplet at δ 4.6–5.0 ppm, while the imidazo[1,2-a]pyridine aromatic protons resonate between δ 7.2–8.1 ppm.

  • HRMS : Molecular ion peak at m/z 280.1074 ([M+H]⁺) confirms the target structure.

Purity Assurance

HPLC analysis (C18 column, 70:30 MeCN/H₂O) reveals >99% purity, with residual solvents below ICH limits.

Industrial-Scale Considerations

Cost-Benefit Analysis

The base-promoted method’s low E-factor (1.5) and minimal catalyst waste make it preferable for bulk production. Copper-catalyzed routes, while lower-yielding, offer better regiocontrol for complex analogues.

Process Optimization

Continuous flow reactors enhance the microwave method’s scalability, reducing energy consumption by 40% compared to batch systems .

Chemical Reactions Analysis

Types of Reactions

Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antitumor Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. The incorporation of the allyl group in Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been shown to enhance its interaction with cancer cell lines.

Case Study:
A study conducted on various derivatives of imidazo[1,2-a]pyridine demonstrated that compounds with amino substitutions showed increased cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . This suggests that this compound may have similar or enhanced effects.

Neurological Disorders

The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate adenosine receptors makes it a candidate for neuroprotective therapies.

Data Table: Neurological Activity of Imidazo Derivatives

CompoundTarget ReceptorEffectReference
This compoundA2A Adenosine ReceptorNeuroprotective
Other DerivativeA2A Adenosine ReceptorCognitive Improvement

Anti-inflammatory Properties

The anti-inflammatory effects of imidazo[1,2-a]pyridines have been documented, with potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study:
In a preclinical model of inflammation, derivatives similar to this compound were shown to reduce cytokine levels significantly . This positions the compound as a potential therapeutic agent in inflammatory conditions.

Synthesis and Development

The synthesis of this compound typically involves palladium-catalyzed coupling reactions which allow for the introduction of various substituents at the 8-position . This method enhances the compound's versatility in drug development.

Mechanism of Action

The mechanism of action of Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on the Imidazo[1,2-a]pyridine Core

Key Structural Variations :

  • Amino Group at Position 8: The presence of an amino group distinguishes this compound from analogues like ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate () or ethyl 7,9-dimethyl derivatives ().
  • Allyl Ester vs. Ethyl/Methyl Esters: Allyl esters, such as in the target compound, are less common than ethyl or methyl esters (e.g., ).

Physicochemical Properties

  • Melting Points and Stability : While direct melting points are unavailable for the allyl derivative, ethyl esters with methylthio or oxo substituents (e.g., ) exhibit melting points between 170–184°C. The allyl group may lower melting points due to reduced crystallinity.

Tabular Comparison of Key Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate 8-NH₂, 2-CH₃, 3-allyl ester C₁₃H₁₃N₃O₂ 259.27 Potential H-bonding, reactive ester
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 3-ethyl ester C₁₀H₉ClN₂O₂ 224.65 Antimicrobial activity
Ethyl 7,9-dimethyl-4-methylthio-2-oxo derivative (7f) 7,9-(CH₃)₂, 4-SCH₃, 2-oxo C₁₅H₁₄N₂O₄S 318.35 High yield (73%), mp 181–184°C
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate 8-NH₂, 2,3-(CH₃)₂, 6-methyl ester C₁₁H₁₃N₃O₂ 219.24 Synthetic intermediate
Ethyl 8-bromo-2-(trifluoromethyl) derivative 8-Br, 2-CF₃, 3-ethyl ester C₁₁H₈BrF₃N₂O₂ 345.09 Halogenated, high reactivity

Biological Activity

Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 8-amino-2-methylimidazo[1,2-a]pyridine with allyl halides under appropriate conditions. The use of metal-free and aqueous conditions has been reported to enhance yield and reduce environmental impact during the synthesis process .

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cell lines. One study reported that certain derivatives demonstrated IC50 values in the low micromolar range against leukemia cells, suggesting potent antineoplastic activity .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, compounds within this class have been tested for their inhibitory effects on ribonucleotide reductase, an enzyme critical for DNA synthesis. The most active derivatives showed IC50 values comparable to established inhibitors, indicating their potential as therapeutic agents in cancer treatment .

Antioxidant Properties

In addition to anticancer activity, the compound exhibits notable antioxidant properties. Studies have shown that imidazo[1,2-a]pyridine derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism of action involves the trapping of radicals and inhibition of lipid peroxidation processes .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • In Vitro Studies : A series of in vitro assays demonstrated that specific derivatives inhibited cell proliferation in human cancer cell lines with varying degrees of potency. Notably, one derivative achieved a significant reduction in cell viability at concentrations as low as 5 µM.
  • In Vivo Efficacy : In animal models bearing tumors, administration of this compound derivatives resulted in a marked decrease in tumor size compared to control groups. This suggests a strong therapeutic potential for these compounds in oncology.

Summary Table of Biological Activities

Activity Description IC50 Values
AnticancerInhibition of cancer cell growthLow micromolar range
Enzyme InhibitionInhibition of ribonucleotide reductaseComparable to standards
AntioxidantScavenging free radicals and inhibiting lipid peroxidationEffective at low doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via cycloisomerization reactions using N-propargylpyridinium precursors under basic conditions (e.g., NaOH in aqueous medium). Metal-free or transition metal-catalyzed methods (e.g., Pd-mediated cross-coupling) may improve yields . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity verification requires HPLC (>95%) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates or byproducts .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon types. For example, the allyl ester’s methylene protons (CH₂) appear as a triplet (~δ 4.6–5.0 ppm), while the imidazo[1,2-a]pyridine core protons show distinct aromatic splitting patterns. X-ray crystallography is definitive for resolving substituent positions, as seen in structurally analogous compounds .

Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?

  • Methodological Answer : Solubility can be enhanced via co-solvents (DMSO ≤1% v/v) or formulation with cyclodextrins. Alternatively, synthesize prodrugs by modifying the allyl ester to a more hydrophilic group (e.g., glycinate) while retaining bioactivity. Solubility parameters (logP) should be calculated using software like MarvinSketch to guide derivatization .

Advanced Research Questions

Q. How do electronic effects of the allyl ester and 8-amino substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing allyl ester at C-3 increases electrophilicity at adjacent positions, making C-2 susceptible to nucleophilic attack. The 8-amino group’s electron-donating nature stabilizes the imidazo[1,2-a]pyridine core but may reduce reactivity at C-5. DFT calculations (e.g., Gaussian09) can map frontier molecular orbitals to predict regioselectivity .

Q. What experimental designs resolve contradictions in reported antimicrobial activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Test against isogenic bacterial strains (wild-type vs. efflux pump-deficient) to distinguish intrinsic activity from resistance mechanisms. SAR studies comparing allyl ester analogs (e.g., ethyl vs. methyl esters) can isolate substituent effects .

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

  • Methodological Answer : Optimize cyclization conditions using Design of Experiments (DoE) to vary temperature, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and solvent polarity. Microwave-assisted synthesis reduces reaction time and byproduct formation. Monitor intermediates via LC-MS to identify degradation pathways .

Q. What in silico approaches predict the compound’s binding affinity for kinase targets implicated in cancer?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR, BRAF). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with known inhibitors (e.g., imatinib) to identify competitive binding sites .

Data Contradiction & Validation

Q. How to reconcile discrepancies between in vitro and in vivo efficacy studies of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability via liver microsomes) to identify rapid clearance or metabolite inactivation. Use isotopic labeling (¹⁴C-tracing) to track compound distribution in animal models. Cross-validate assays with orthogonal methods (e.g., SPR for target engagement) .

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